Tin(2+) methacrylate

CAS No.: 76148-13-5

Cat. No.: VC16970926

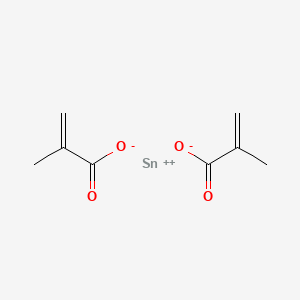

Molecular Formula: C8H10O4Sn

Molecular Weight: 288.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76148-13-5 |

|---|---|

| Molecular Formula | C8H10O4Sn |

| Molecular Weight | 288.87 g/mol |

| IUPAC Name | 2-methylprop-2-enoate;tin(2+) |

| Standard InChI | InChI=1S/2C4H6O2.Sn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

| Standard InChI Key | MBSDEGCNBZHTNW-UHFFFAOYSA-L |

| Canonical SMILES | CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+2] |

Introduction

Chemical Identity and Structural Features

Tin(II) methacrylate belongs to the class of organotin compounds, where the tin(II) ion () forms coordination bonds with methacrylate anions (). The methacrylate ligand contributes a carboxylate group capable of bridging metal centers, enabling polymeric network formation.

Molecular Architecture

The compound’s structure is inferred from related tin(II) carboxylates. X-ray diffraction studies of tin(II) acrylates reveal a distorted trigonal pyramidal geometry around the tin center, with carboxylate oxygen atoms occupying equatorial positions . For tin(II) methacrylate, steric effects from the methyl group () on the methacrylate likely induce greater structural distortion compared to simpler acrylates.

Spectroscopic Characterization

-

FTIR: Stretching vibrations at (C=O) and (asymmetric COO) confirm carboxylate coordination .

-

UV-Vis: A ligand-to-metal charge transfer (LMCT) band near suggests electronic interactions between the tin center and methacrylate ligands .

Synthesis and Manufacturing

Direct Coordination Method

Tin(II) methacrylate is synthesized via the reaction of tin(II) chloride () with methacrylic acid () in anhydrous conditions:

The process requires strict moisture exclusion to prevent hydrolysis of into oxychlorides .

Solvent and Ligand Effects

Nonpolar aprotic solvents (e.g., toluene, heptane) enhance product solubility, while amines like diethylamine act as ligands to stabilize intermediate tin complexes . For example, forms prior to carboxylate substitution, improving reaction efficiency .

Challenges in Isolation

Tin(II) methacrylate’s high reactivity often leads to oligomerization, resulting in viscous liquids or amorphous solids. Purification via vacuum distillation or recrystallization is complicated by thermal instability above .

Physicochemical Properties

Thermal Behavior

Incorporating tin(II) into methacrylate matrices significantly enhances thermal stability. Thermogravimetric analysis (TGA) of PMMA/tin(II) composites shows a increase in decomposition onset compared to pure PMMA .

Table 1: Thermal Properties of PMMA/Tin(II) Complexes

| SnCl Concentration (mol%) | Decomposition Onset (°C) | Char Yield at 600°C (%) |

|---|---|---|

| 0 | 280 | 2.1 |

| 1.5 | 320 | 12.4 |

| 3.0 | 335 | 18.9 |

| Data adapted from Ramesan et al. (2016) |

Electrical Conductivity

Tin(II) methacrylate-polymer composites exhibit frequency-dependent AC conductivity. At , a 3 mol% SnCl-PMMA composite achieves , a 100-fold increase over pure PMMA . This arises from ionic hopping between tin centers and the polymer matrix.

Applications in Materials Science

Catalytic Uses

Tin(II) methacrylate serves as a catalyst in ring-opening polymerizations (e.g., lactide to polylactic acid). Its Lewis acidity facilitates monomer activation, while the methacrylate ligands improve solubility in organic media .

Antimicrobial Polymers

Analogous to amino-functionalized methacrylates , tin(II) methacrylate may impart antimicrobial properties. The tin(II) center’s redox activity could disrupt microbial membranes, though direct evidence requires further study.

Composite Materials

In PMMA composites, tin(II) methacrylate enhances mechanical strength. Flexural strength improvements of are reported at 1.5 mol% loading, though excessive tin content () causes brittleness .

Recent Advances and Research Gaps

Nano-Structured Forms

Recent patents describe nano-dispersed tin(II) alkoxides for high-purity polyester synthesis . Applying similar techniques to tin(II) methacrylate could yield materials with controlled crystallinity for optoelectronics.

Toxicity and Environmental Impact

Organotin compounds are regulated due to ecological toxicity. While tin(II) methacrylate’s environmental fate is unstudied, its hydrolysis products (e.g., ) likely pose lower risks than triorganotin derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume